Enhanced Topological Polar Surface Area (TPSA) Compared to Non-Nitro Analog
The target compound's nitro group substantially increases its topological polar surface area (TPSA) relative to the non-nitrated analog. A higher TPSA directly influences a molecule's ability to permeate biological membranes. The computed difference is 46.1 Ų, placing the target compound in a different drug-likeness space. [1] [2]
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 119 Ų |
| Comparator Or Baseline | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: 72.9 Ų |
| Quantified Difference | +46.1 Ų (63% higher) |
| Conditions | Computed property values from PubChem (Cactvs 3.4.8.18) |
Why This Matters
This significant shift in TPSA provides a quantifiable rationale for selecting the nitro-substituted scaffold when designing compound libraries with specific ADME constraints, as a generic non-nitro analog will have profoundly different membrane permeability properties.
- [1] PubChem. (n.d.). Compound summary for CID 4642064: 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide. National Library of Medicine. View Source
- [2] PubChem. (n.d.). Compound summary for CID 821228: 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. National Library of Medicine. View Source
